1,3-Dibromo-5-(2-bromophenoxy)benzene
Overview
Description
2,3’,5’-Tribromodiphenyl ether is a chemical compound with the molecular formula C12H7Br3O . It has an average mass of 406.895 Da and a monoisotopic mass of 403.804688 Da .
Molecular Structure Analysis
The molecular structure of 2,3’,5’-Tribromodiphenyl ether consists of a diphenyl ether backbone with three bromine atoms attached. Two of the bromine atoms are attached to one phenyl ring at the 2 and 3 positions, and the third bromine atom is attached to the other phenyl ring at the 5 position .Chemical Reactions Analysis
While specific chemical reactions involving 2,3’,5’-Tribromodiphenyl ether are not available, a study on a similar compound, 2,3,4-tribromodiphenyl ether, suggests that these compounds can undergo electron-induced reductive debromination . This involves the capture of an electron by the compound, followed by the release of a bromide anion and a radical .Physical and Chemical Properties Analysis
2,3’,5’-Tribromodiphenyl ether has a molecular formula of C12H7Br3O, an average mass of 406.895 Da, and a monoisotopic mass of 403.804688 Da .Scientific Research Applications
Metabolite Identification
Research has identified various hydroxylated metabolites in 2,2',4,4'-tetrabromodiphenyl ether exposed rats, indicating metabolic processing of similar compounds. Analysis of rat faeces revealed hydroxylated tribrominated and tetrabrominated diphenyl ethers, suggesting the potential for environmental persistence and transformation of these compounds (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).
Atmospheric and Water Solution Fate
A study on 2,4,4'-Tribrominated diphenyl ether, a related compound, explored its fate in the atmosphere and water. The findings showed that oxidations with OH radicals are highly feasible, especially at less-brominated phenyl rings, forming hydroxylated dibrominated diphenyl ethers and polybrominated dibenzo-p-dioxins (Cao, He, Han, Li, Li, Wang, & Yao, 2013).
Environmental Presence and Detection
Triclosan and internal standard 2'-HO-tribromodiphenyl ether were detected in wastewater and surface waters, indicating environmental distribution. The study developed an analytical method for determining these compounds, highlighting their relevance in environmental monitoring (Hua, Bennett, & Letcher, 2005).
Cross-Coupling Reactions
Research on bromoaromatics, including bromobiphenyl ethers, demonstrated their use in copper-mediated cross-coupling reactions with perfluoroalkyl and perfluorooxaalkyl iodides. These findings have implications for synthetic chemistry and material sciences (Chen, Chen, & Eapen, 1993).
Flame Retardants in the Environment
Tribromophenoxy compounds, sharing structural similarities with 2,3',5'-Tribromodiphenyl ether, have been detected in the atmosphere near the Great Lakes. This research provides insight into the environmental distribution and potential ecological impact of such flame retardants (Ma, Venier, & Hites, 2012).
Safety and Hazards
Properties
IUPAC Name |
1,3-dibromo-5-(2-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-5-9(14)7-10(6-8)16-12-4-2-1-3-11(12)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNXHCHZIPYCNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=CC(=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879862 | |
Record name | BDE-34 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-17-7 | |
Record name | 2,3',5'-Tribromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-34 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',5'-TRIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18131Y0W9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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